methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and pyrrole intermediates. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly in targeting specific pathways or diseases.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting enzyme activity.
Receptor Modulation: Altering receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- **this compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring and the presence of the dichlorophenyl group. These structural features confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
methyl (4Z)-4-[[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-10-7-13(8-15-18(20(26)27-4)11(2)23-19(15)25)12(3)24(10)17-6-5-14(21)9-16(17)22/h5-9H,1-4H3,(H,23,25)/b15-8- |
InChI Key |
HPZFZOSUQRQDBE-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=C\3/C(=C(NC3=O)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=C3C(=C(NC3=O)C)C(=O)OC |
Origin of Product |
United States |
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